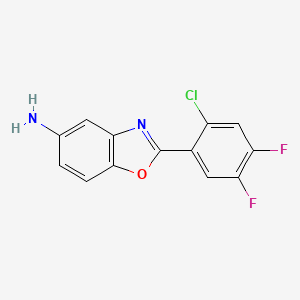

2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine

Description

2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative characterized by a benzoxazole core substituted with a 2-chloro-4,5-difluorophenyl group at the 2-position and an amine group at the 5-position. Its molecular formula is C₁₃H₆ClF₂N₂O, with a molecular weight of approximately 302.66 g/mol.

Properties

IUPAC Name |

2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2N2O/c14-8-5-10(16)9(15)4-7(8)13-18-11-3-6(17)1-2-12(11)19-13/h1-5H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICDUJPQDJXJHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=CC(=C(C=C3Cl)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method starts with the chlorination of 4,5-difluoroaniline, followed by cyclization with salicylic acid derivatives to form the benzoxazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine (CAS 637303-09-4)

- Molecular Formula : C₁₃H₅Br₂ClF₂N₂O

- Molecular Weight : 438.45 g/mol

- Key Substituents : Bromine atoms at the 4- and 6-positions of the benzoxazole core, in addition to the 2-chloro-4,5-difluorophenyl and amine groups.

- Bromination may alter electronic properties, affecting reactivity in substitution or coupling reactions.

2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine (CAS 380194-24-1)

- Molecular Formula : C₂₁H₁₈ClN₃O₄S

- Molecular Weight : 455.90 g/mol

- Key Substituents : A sulfonyl group (-SO₂-) linked to a 4-methylphenyl moiety and a furan-2-ylmethyl amine group.

- The furan moiety may confer metabolic instability due to oxidative susceptibility, contrasting with the robust halogenated aromatic system of the target compound .

(2-Fluoro-5-trifluoromethyl-phenyl)-(1-methyl-5-{2-[5-methyl-4-(3-trifluoromethylphenyl)-1H-imidazol-2-yl]-pyridin-4-yloxy}-1H-benzoimidazol-2-yl)-amine

- Molecular Formula: Not explicitly stated, but LC/MS data indicate m/z 627.5 (M+H⁺).

- Key Features : A benzimidazole core with trifluoromethyl and pyridyl substituents.

- Structural Implications: The trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, which may increase binding affinity in biological targets compared to the difluorophenyl group in the benzoxazole derivative.

Tabulated Comparison of Key Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Notable Substituents |

|---|---|---|---|---|

| 2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine | Not provided | C₁₃H₆ClF₂N₂O | ~302.66 | Cl, F, NH₂ |

| 4,6-Dibromo-2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine | 637303-09-4 | C₁₃H₅Br₂ClF₂N₂O | 438.45 | Br, Cl, F, NH₂ |

| 2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | 380194-24-1 | C₂₁H₁₈ClN₃O₄S | 455.90 | Cl, SO₂C₆H₄CH₃, furanmethyl |

| (2-Fluoro-5-trifluoromethyl-phenyl)-[benzimidazole derivative] | Not provided | Not explicitly stated | ~627.5 (M+H⁺) | CF₃, pyridyl, imidazolyl |

Research Findings and Implications

- Synthetic Routes : Evidence suggests the use of isothiocyanates and halogenation reactions for synthesizing such compounds (e.g., Example 1 in ).

- Analytical Data : LC/MS retention time (Rt 2.79 min for the benzimidazole derivative) indicates differences in polarity among analogs .

- Safety : The dibromo derivative (CAS 637303-09-4) has a published safety data sheet (SDS), highlighting handling precautions for halogenated aromatics .

Biological Activity

2-(2-Chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-amine is a synthetic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by a benzoxazole ring system substituted with a chloro and two fluoro groups, which may influence its interaction with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 284.66 g/mol. The compound's structure is illustrated in Figure 1 below.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 530121-74-5 |

| Molecular Formula | C13H8ClF2N2O |

| Molecular Weight | 284.66 g/mol |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The presence of halogen substituents can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioactivity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of benzoxazole derivatives, including this compound. Research indicates that compounds within this class exhibit selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1 summarizes the minimal inhibitory concentrations (MIC) for various derivatives tested against selected microbial strains:

| Compound | MIC (µg/mL) against Bacillus subtilis | MIC (µg/mL) against Candida albicans |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 32 | 16 |

| Compound B | 64 | 32 |

Cytotoxicity

The cytotoxic effects of benzoxazole derivatives have also been investigated in various cancer cell lines. Notably, studies have shown that certain derivatives exhibit significant cytotoxicity against breast cancer cells (e.g., MCF-7) and lung cancer cells (e.g., A549), with some compounds demonstrating preferential toxicity towards cancer cells compared to normal cells .

Table 2 presents the cytotoxicity data for selected compounds:

| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against A549 |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 10 | 15 |

| Compound B | 20 | 25 |

Case Studies

A significant case study involved the evaluation of a series of benzoxazole derivatives for their anticancer potential. Among the compounds tested, those featuring electron-donating substituents showed enhanced activity against various cancer cell lines. The study established a structure–activity relationship (SAR), indicating that modifications on the benzoxazole ring could lead to improved biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.